![molecular formula C11H6ClF3N2O B1319158 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 161611-26-3](/img/structure/B1319158.png)
2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine is a pyrimidine derivative . It has a molecular formula of C11H6ClF3N2O and an average mass of 274.626 Da .
Synthesis Analysis
The synthesis of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine can be achieved from 2-chloro-4-iodopyridine . In one study, the chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine has been analyzed using Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) in the region 4000–400cm-1 and 3500–100cm-1 respectively. 13C and 1H NMR chemical shifts were calculated by using the gauge-independent atomic orbital (GIAO) method .Chemical Reactions Analysis
The major use of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine derivatives is in the protection of crops from pests . It may also be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .Physical And Chemical Properties Analysis
2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine has a density of 1.513 g/mL at 25 °C and a refractive index of n20/D 1.447 (lit.) . It has a boiling point of 60 °C/10 mmHg (lit.) .科学的研究の応用
Synthesis and Optimization
Synthesis Methods : Various methods for synthesizing derivatives of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine have been explored, focusing on improving yield and efficiency. For instance, Kou & Yang (2022) and Zhang et al. (2019) have developed rapid synthesis methods for specific derivatives, emphasizing the importance of these compounds as intermediates in anticancer drugs (Kou & Yang, 2022); (Zhang, Zhou, Gu, & Xu, 2019).
Optimization of Synthetic Methods : Researchers have optimized synthetic methods for these compounds, aiming to achieve higher yields and better efficiency. Zhou et al. (2019) demonstrated an optimized synthetic method with a total yield of 42.4% (Zhou, Wang, Xiao, Yang, & Xu, 2019).
Pharmacological Applications
Anticancer Properties : These compounds are identified as important intermediates in small molecule anticancer drugs, indicating their potential role in cancer therapy. This is evident in studies like Kou & Yang (2022) and Zhang et al. (2019) (Kou & Yang, 2022); (Zhang, Zhou, Gu, & Xu, 2019).
Anticonvulsant Activities : Studies have shown that certain derivatives exhibit anticonvulsant activities. Wang et al. (2015) demonstrated this with their synthesis of 5-alkoxythieno derivatives, which showed promising results in anticonvulsant tests (Wang, Piao, Zhang, & Quan, 2015).
Chemical Structure and Interaction Analysis
Crystal Structure and Interaction : The crystal structure and interaction with other molecules like DNA have been studied, as seen in Zhang et al. (2013), providing insights into the chemical properties and potential applications of these compounds (Zhang, Huang, Cai, Xu, & Sun, 2013).
Potential in Nonlinear Optics and Drug Development : Research by Khan et al. (2020) indicated potential applications in nonlinear optics and as therapeutic drugs, emphasizing the versatility of these compounds (Khan, Khalid, Adeel, Khan, Khan, Ahmad, Ali, & Akram, 2020).
Safety And Hazards
将来の方向性
Currently, more than 20 new 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine-containing agrochemicals have acquired ISO common names . Several derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine will be discovered in the future .
特性
IUPAC Name |
2-chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10-16-5-4-9(17-10)18-8-3-1-2-7(6-8)11(13,14)15/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHGIDBRTYXLEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

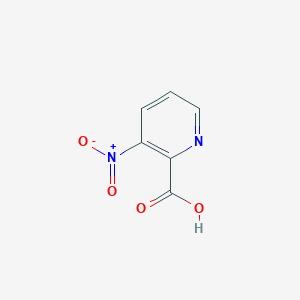
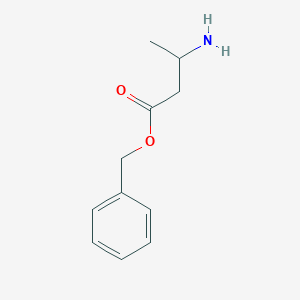

![1-[(6-bromo-2-pyridinyl)methyl]-4-Piperidinol](/img/structure/B1319086.png)

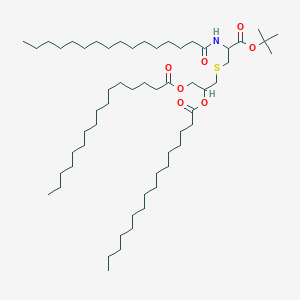
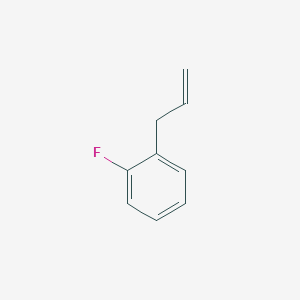
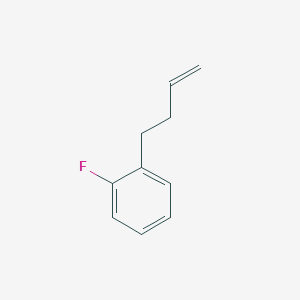
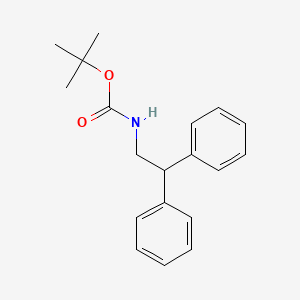
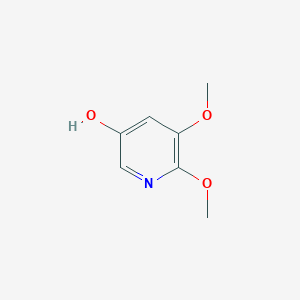
![2-[3-(Benzyloxy)phenyl]oxirane](/img/structure/B1319099.png)
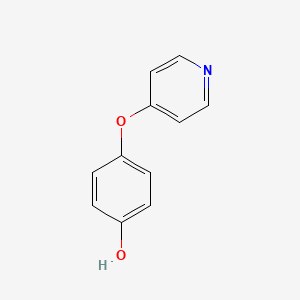
![7-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1319107.png)
![Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-](/img/structure/B1319117.png)